N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide is a complex organic compound that features a benzodioxole moiety, a fluorinated phenyl group, and a pyrrolidinyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Fluorinated Phenyl Group: This step involves the fluorination of a phenyl ring, which can be achieved using reagents like Selectfluor.
Synthesis of the Pyrrolidinyl Benzamide: The pyrrolidinyl benzamide structure is formed through the reaction of a pyrrolidine derivative with a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinyl benzamide structure.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions. The pyrrolidinyl benzamide structure can facilitate interactions with proteins, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
- N-(1,3-benzodioxol-5-yl)-2-bromobutanamide
- N-(1,3-benzodioxol-5-yl)-4-piperidinamine dihydrochloride
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide stands out due to its dual fluorination and the presence of both benzodioxole and pyrrolidinyl benzamide moieties. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H18F2N2O5 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H18F2N2O5/c26-17-5-7-19(8-6-17)29-23(30)12-20(25(29)32)28(24(31)16-2-1-3-18(27)11-16)13-15-4-9-21-22(10-15)34-14-33-21/h1-11,20H,12-14H2 |
InChI Key |
YEOJLLRMIMGGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC4=C(C=C3)OCO4)C(=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.